molecular formula C21H20N8O5S2.H2O4S B118162 (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate CAS No. 148098-42-4

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate

Cat. No.: B118162
CAS No.: 148098-42-4
M. Wt: 626.6 g/mol
InChI Key: VARUIFAKBWGHQS-VRCSYQRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate, also known as this compound, is a useful research compound. Its molecular formula is C21H20N8O5S2.H2O4S and its molecular weight is 626.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148098-42-4

Molecular Formula

C21H20N8O5S2.H2O4S

Molecular Weight

626.6 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(3-methylbenzotriazol-3-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C21H20N8O5S2.H2O4S/c1-27-12-5-3-4-6-13(12)28(26-27)7-10-8-35-19-15(18(31)29(19)16(10)20(32)33)24-17(30)14(25-34-2)11-9-36-21(22)23-11;1-5(2,3)4/h3-6,9,15,19H,7-8H2,1-2H3,(H3-,22,23,24,30,32,33);(H2,1,2,3,4)/b25-14+;/t15-,19-;/m0./s1

InChI Key

VARUIFAKBWGHQS-VRCSYQRPSA-N

SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

Isomeric SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4[C@H]([C@H](C4=O)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

Synonyms

(6R,7R)-7-(Z-2-(2-aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate
DWC 751
DWC-751

Origin of Product

United States

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